6-Methyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
6-Methyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a tetrahydrobenzo[b]thiophene derivative characterized by a 4-(methylthio)benzamido substituent at position 2 and a carboxamide group at position 2. The methylthio (-SMe) group on the benzamido moiety introduces both lipophilic and electron-donating properties, which may influence pharmacokinetic parameters such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
6-methyl-2-[(4-methylsulfanylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S2/c1-10-3-8-13-14(9-10)24-18(15(13)16(19)21)20-17(22)11-4-6-12(23-2)7-5-11/h4-7,10H,3,8-9H2,1-2H3,(H2,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHNCLIWAQNKDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-Methyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential applications in pharmacology.
Chemical Structure and Synthesis
The compound is characterized by a complex structure featuring a tetrahydrobenzo[b]thiophene core, which is known for its pharmacological properties. The synthesis of such compounds typically involves multi-step processes that include cyclization and functionalization reactions. For instance, derivatives of tetrahydrobenzo[b]thiophene have been synthesized through methods like the Gewald reaction, which involves the reaction of cyclohexanone with malonitrile in the presence of sulfur and morpholine .
Anticancer Properties
Research indicates that derivatives of tetrahydrobenzo[b]thiophene exhibit significant anticancer activity. For example, studies have shown that certain derivatives possess cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), SF-268 (CNS cancer), and NCI-H460 (lung cancer). The IC50 values for these compounds ranged from 0.01 to 0.08 µM, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .
The biological activity of these compounds is often attributed to their interaction with receptor tyrosine kinases (RTKs), which play crucial roles in cell signaling pathways related to proliferation and apoptosis. For instance, compounds derived from tetrahydrobenzo[b]thiophene have been shown to inhibit the epidermal growth factor receptor (EGFR), a key target in cancer therapy .
Other Biological Activities
In addition to anticancer effects, tetrahydrobenzo[b]thiophene derivatives have demonstrated other pharmacological activities, including:
- Antimicrobial Activity : Effective against various bacterial strains.
- Anti-inflammatory Effects : Reduction of inflammatory markers in vitro.
- Antidiabetic Properties : Modulation of glucose metabolism pathways .
Case Studies
-
Anticancer Activity Evaluation :
- Study : Anwer et al. (2023) synthesized thiophene derivatives and evaluated their antiproliferative activity against HEPG-2 (hepatocellular carcinoma) and HCT-116 (colorectal carcinoma).
- Findings : One compound exhibited an IC50 value of 8.48 µM against HEPG-2 cells, showcasing its potential as an anticancer agent .
- Cytotoxicity Screening :
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups (EWGs) : p-Bromo (Compound S8) and chloro (e.g., 3-chlorobenzamido derivatives) substituents enhance anticancer activity by stabilizing charge-transfer interactions with DNA .
- Hydrogen-Bond Donors/Acceptors: Piperazine and ureido groups improve enzyme inhibition by forming H-bonds with residues like Phe288 in acetylcholinesterase .
- Steric Effects : Bulkier substituents (e.g., 3,5-dimethoxybenzamido) may reduce binding affinity due to steric clashes, as seen in lower activity for some dimethoxy derivatives .
Data Tables
Table 1: Comparative Bioactivity of Selected Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
